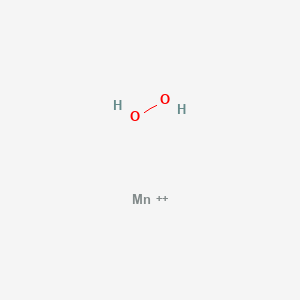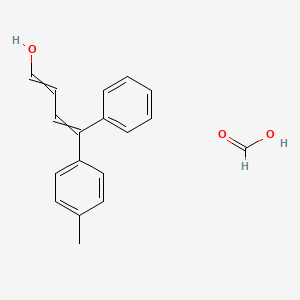![molecular formula C22H32O3Si B14357382 1,2-Hexanediol, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- CAS No. 91898-18-9](/img/structure/B14357382.png)
1,2-Hexanediol, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Hexanediol, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- is a chemical compound with the molecular formula C22H32O3Si. It is a derivative of 1,2-hexanediol, where one of the hydroxyl groups is protected by a tert-butyldiphenylsilyl (TBDPS) group. This compound is often used in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Hexanediol, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- typically involves the protection of 1,2-hexanediol using tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dichloromethane (DCM) at room temperature. The general reaction scheme is as follows:
1,2-Hexanediol+TBDPSCl→1,2-Hexanediol, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimized reaction conditions and the use of continuous flow reactors to enhance yield and efficiency. The use of automated systems and advanced purification techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Hexanediol, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The TBDPS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are employed.
Substitution: Reagents such as TBAF (Tetrabutylammonium fluoride) are used to remove the TBDPS group.
Major Products Formed
Oxidation: Formation of hexanone derivatives.
Reduction: Formation of hexanol derivatives.
Substitution: Formation of various functionalized hexanediol derivatives.
Scientific Research Applications
1,2-Hexanediol, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- is widely used in scientific research, including:
Chemistry: As a protecting group in organic synthesis to prevent unwanted reactions at the hydroxyl site.
Biology: Used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Employed in the development of pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Hexanediol, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- involves the protection of the hydroxyl group, which prevents it from participating in unwanted side reactions. The TBDPS group provides steric hindrance and stability, allowing for selective reactions at other sites on the molecule. The compound can be deprotected under specific conditions to regenerate the free hydroxyl group, enabling further functionalization.
Comparison with Similar Compounds
Similar Compounds
1,2-Hexanediol: The parent compound without the TBDPS protection.
1,6-Hexanediol: A similar diol with hydroxyl groups at the 1 and 6 positions.
1,2-Octanediol: A longer-chain diol with similar properties.
Uniqueness
1,2-Hexanediol, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- is unique due to the presence of the TBDPS protecting group, which provides enhanced stability and selectivity in chemical reactions. This makes it particularly valuable in complex organic syntheses where selective protection and deprotection of functional groups are required.
Properties
CAS No. |
91898-18-9 |
|---|---|
Molecular Formula |
C22H32O3Si |
Molecular Weight |
372.6 g/mol |
IUPAC Name |
6-[tert-butyl(diphenyl)silyl]oxyhexane-1,2-diol |
InChI |
InChI=1S/C22H32O3Si/c1-22(2,3)26(20-13-6-4-7-14-20,21-15-8-5-9-16-21)25-17-11-10-12-19(24)18-23/h4-9,13-16,19,23-24H,10-12,17-18H2,1-3H3 |
InChI Key |
KVIBCWMUPIGHLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-{[3-(2-Hydroxyethanesulfonyl)phenyl]azanediyl}di(ethan-1-ol)](/img/structure/B14357300.png)
![N-[2-Methyl-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B14357309.png)
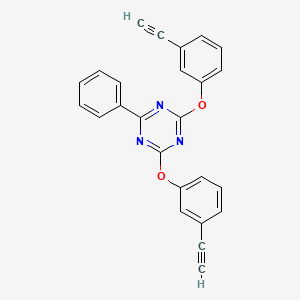
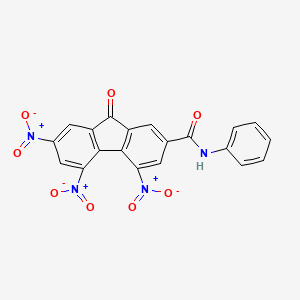
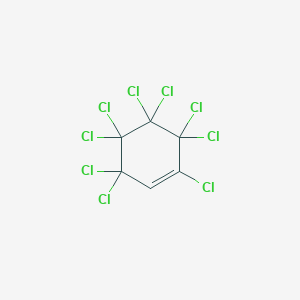
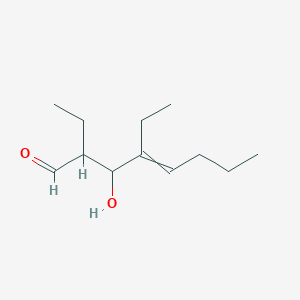
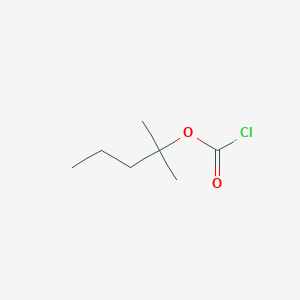
![[3-(Methanesulfinyl)propoxy]benzene](/img/structure/B14357351.png)

![3-[2,4,5-Tris(benzyloxy)phenyl]prop-2-enenitrile](/img/structure/B14357370.png)
![7-[(2-Hydroxyethyl)sulfanyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B14357378.png)
